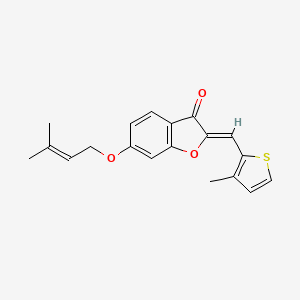
(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H18O3S and its molecular weight is 326.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Benzofuran Derivatives
Benzofuran derivatives have gained attention due to their wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Inducing apoptosis in cancer cells.
- Anti-inflammatory : Reducing inflammation markers and mediators.
- Antioxidant : Scavenging free radicals and reducing oxidative stress.
These properties make benzofuran derivatives promising candidates for drug development across several therapeutic areas .
The mechanisms through which benzofuran derivatives exert their biological effects often involve modulation of key cellular pathways. For instance:
- Cytotoxicity : Many benzofuran derivatives induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and activation of caspases .
- Anti-inflammatory Effects : Compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby mitigating chronic inflammatory responses .
- Antioxidant Activity : These compounds can enhance the body's antioxidant defenses, reducing oxidative damage to cells .
Cytotoxicity Studies
Recent studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- K562 Human Leukemia Cells : The compound induced apoptosis in K562 cells, with a notable increase in caspase 3 and 7 activities after 48 hours of exposure. This suggests a strong pro-apoptotic effect, which could be beneficial in cancer therapy .
Anti-inflammatory Studies
In vitro studies demonstrated that the compound effectively reduced levels of inflammatory markers. For instance:
- Cytokine Inhibition : The compound was shown to significantly decrease TNF-alpha and IL-1 levels by over 90%, indicating its potential as an anti-inflammatory agent .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of several benzofuran derivatives, including the target compound. The results indicated that it exhibited potent cytotoxicity against breast cancer cell lines with an IC50 value lower than many standard chemotherapeutics. This highlights its potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation, the compound was administered to assess its effects on inflammatory markers. Results showed a marked reduction in edema and inflammatory cytokines, supporting its use in treating inflammatory diseases .
Comparative Analysis of Biological Activities
属性
IUPAC Name |
(2Z)-6-(3-methylbut-2-enoxy)-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3S/c1-12(2)6-8-21-14-4-5-15-16(10-14)22-17(19(15)20)11-18-13(3)7-9-23-18/h4-7,9-11H,8H2,1-3H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXCYDLSFLLKJH-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














